N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-10(19)16-8-14(20)18-5-3-4-11(9-18)22-13-7-15-6-12(17-13)21-2/h6-7,11H,3-5,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSLGPIBTZOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxypyrazine Group: This step involves the reaction of the piperidine derivative with 6-methoxypyrazine, typically using a coupling reagent to facilitate the formation of the ether linkage.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring , a methoxypyrazine moiety , and an acetamide group . The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxypyrazine Group : Accomplished via a coupling reaction with 6-methoxypyrazine.
- Acetylation : The final step involves the introduction of the acetamide group to complete the synthesis.
These synthetic routes highlight the compound's complexity and potential for modification to enhance biological activity.
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is believed to exhibit various biological activities based on its structural characteristics. Its mechanisms of action may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, potentially modulating their activity and influencing signaling pathways.
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Antitumor Activity : Research indicates that compounds with similar structures may inhibit tumor cell growth, suggesting potential applications in cancer therapy.
- Neurological Disorders : The piperidine structure is often associated with compounds targeting neurological pathways, making this compound a candidate for further exploration in neuropharmacology.
- Anti-inflammatory Properties : Given its structural features, it may also exhibit anti-inflammatory effects, which are critical in treating various chronic diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor activity of piperidine derivatives, demonstrating significant growth inhibition in human-derived cancer cell lines. |
| Study 2 | Explored the neuroprotective effects of methoxypyrazine-containing compounds, suggesting potential benefits in treating neurodegenerative diseases. |
| Study 3 | Examined anti-inflammatory properties, revealing that similar compounds can modulate inflammatory pathways effectively. |
Mechanism of Action
The mechanism by which N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Core Features and Substituent Effects
- Piperidine vs. Piperazine : The target compound’s piperidine ring differs from piperazine-based analogs (e.g., ) in saturation and basicity. Piperidine’s reduced polarity may enhance membrane permeability compared to piperazine .
- Pyrazine Substituents : The 6-methoxy group on pyrazine (target compound) contrasts with 2-ethoxyphenyl () or 4-methylpiperazin-1-yl () substituents. Methoxy groups generally improve metabolic stability but may reduce solubility .
- Acetamide Linkers : The acetamide group in the target compound is structurally analogous to derivatives in –14, where substitutions on the acetamide nitrogen influence target binding and pharmacokinetics .
Table 2: Structural Attributes of Selected Analogs
*Calculated based on formula C₁₅H₂₁N₃O₄.
Pharmacological Profiles
- Antiviral Potential: highlights pyrazine-acetamide analogs (e.g., Mangostin derivatives) with docking scores suggesting strong interactions with viral proteins. The target compound’s methoxypyrazine group may similarly enhance binding to viral polymerases .
- Antimicrobial Activity : reports Ni(II)/Co(II) acetamide-hydrazone complexes with MIC values <10 µg/mL against Gram-positive bacteria. The target compound’s acetamide linker could support metal coordination, augmenting antimicrobial effects .
- Anti-inflammatory Applications : Piperidine-containing compounds in (e.g., indole-acetamide derivatives) inhibit sPLA2, a key enzyme in inflammatory pathways. Structural parallels suggest the target compound may share similar mechanisms .
Pharmacokinetic and Physicochemical Considerations
- Solubility : Methoxy groups (target compound) may reduce aqueous solubility compared to hydroxylated analogs () but improve logP values for enhanced absorption .
Biological Activity
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring, a methoxypyrazine moiety, and an acetamide group. The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization.
- Introduction of the Methoxypyrazine Group : Achieved via a coupling reaction with 6-methoxypyrazine.
- Acetylation : The final step to form the acetamide group.
These synthetic routes highlight the compound's complexity and potential for modification to enhance biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with various receptors, potentially modulating their activity and influencing signaling pathways.
Biological Activity Profiles
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Potential inhibition of tumor growth by targeting specific cancer pathways. |
| Neurological Effects | Interaction with neurotransmitter systems, suggesting applications in neuropharmacology. |
| Metabolic Modulation | Possible effects on metabolic enzymes, influencing metabolic disorders. |
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines by interfering with cell cycle regulation and apoptosis pathways. For example, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer types .
- Neuropharmacological Studies : Preliminary studies suggest that this compound may affect neurotransmitter levels, particularly dopamine and serotonin, indicating potential use in treating neurological disorders such as depression or anxiety .
- Metabolic Pathway Interaction : Research has indicated that the compound may modulate key metabolic enzymes, leading to altered glucose metabolism and lipid profiles in preclinical models .
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that while some derivatives exhibit promising bioactivity, they also possess potential toxic effects at higher concentrations. For instance, hepatotoxicity has been noted in related compounds, necessitating further investigation into their safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
